molecular formula C8H12O B141315 4-Methylhept-6-yn-2-one CAS No. 147120-42-1

4-Methylhept-6-yn-2-one

Cat. No. B141315
M. Wt: 124.18 g/mol
InChI Key: AEYQFXYOCZHEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylhept-6-yn-2-one is a chemical compound that belongs to the family of alkynes. It is also known as Meldrum's acid and is widely used in the field of organic chemistry. The compound has a unique structure and properties that make it a valuable tool for scientific research.

Mechanism Of Action

The mechanism of action of 4-Methylhept-6-yn-2-one is not fully understood. However, it is believed that the compound acts as a Michael acceptor and undergoes nucleophilic addition reactions with various nucleophiles. The compound can also undergo cycloaddition reactions with dienes and alkynes. The unique structure of 4-Methylhept-6-yn-2-one allows it to participate in a variety of chemical reactions, making it a valuable tool for scientific research.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 4-Methylhept-6-yn-2-one. However, studies have shown that the compound has antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. Further research is needed to understand the full extent of the compound's biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methylhept-6-yn-2-one in lab experiments is its versatility. The compound can participate in a variety of chemical reactions, making it a valuable tool for organic synthesis. Additionally, the synthesis method is relatively simple, and the compound is readily available. However, one limitation of using 4-Methylhept-6-yn-2-one is its reactivity. The compound is highly reactive and can be difficult to handle. Additionally, the compound can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of 4-Methylhept-6-yn-2-one in scientific research. One area of interest is the synthesis of new heterocyclic compounds using 4-Methylhept-6-yn-2-one as a building block. Additionally, the compound can be used to synthesize new pharmaceuticals and agrochemicals. Further research is also needed to understand the full extent of the compound's biochemical and physiological effects. Overall, 4-Methylhept-6-yn-2-one is a valuable tool for scientific research, and its versatility makes it a promising compound for future research.

Synthesis Methods

The synthesis of 4-Methylhept-6-yn-2-one involves the reaction between Meldrum's acid and an alkyl halide or an aldehyde. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride. The resulting product is a yellowish liquid that is soluble in water and organic solvents. The synthesis method is relatively simple, and the yield can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-Methylhept-6-yn-2-one is widely used in the field of organic chemistry as a building block for the synthesis of various compounds. It can be used to synthesize heterocyclic compounds, carboxylic acids, and other organic molecules. The compound is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used as a ligand in coordination chemistry, and it can form complexes with transition metals.

properties

CAS RN

147120-42-1

Product Name

4-Methylhept-6-yn-2-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-methylhept-6-yn-2-one

InChI

InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h1,7H,5-6H2,2-3H3

InChI Key

AEYQFXYOCZHEAD-UHFFFAOYSA-N

SMILES

CC(CC#C)CC(=O)C

Canonical SMILES

CC(CC#C)CC(=O)C

synonyms

6-Heptyn-2-one, 4-methyl- (9CI)

Origin of Product

United States

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